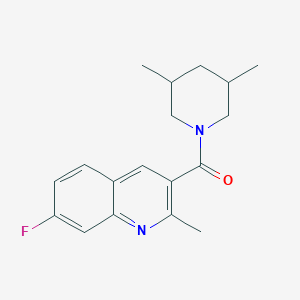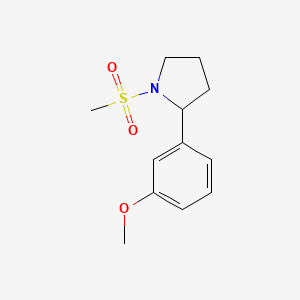
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone, also known as DMFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in anticancer activity involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been found to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9. In neurodegenerative diseases, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been shown to inhibit the formation of amyloid-beta plaques, which are responsible for the neurotoxicity observed in Alzheimer's disease.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been found to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone does not cause significant changes in body weight, organ weight, or blood chemistry parameters. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been found to have good pharmacokinetic properties, with a long half-life and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high purity, which allows for accurate and reproducible experimental results. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone research. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone-based materials with unique optical and electronic properties. Another area of interest is the investigation of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone as a potential therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone could increase its accessibility for research and industrial applications.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is a promising chemical compound with potential applications in various fields. Its high purity, low toxicity, and good biocompatibility make it a suitable candidate for various biomedical applications. Further research on (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone could lead to the development of new materials and therapeutic agents with significant benefits for society.
Métodos De Síntesis
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3,5-dimethylpiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in high purity.
Aplicaciones Científicas De Investigación
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been used as a fluorescent probe to study protein-ligand interactions. In material science, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been used as a building block in the synthesis of various organic materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-6-12(2)10-21(9-11)18(22)16-7-14-4-5-15(19)8-17(14)20-13(16)3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCTVPFPGBSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)

![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)